2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide
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Description
The compound “2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide” is a complex organic molecule. It contains a 2-chlorophenyl group, a 2,3-dihydro-1-benzofuran group, and an acetamide group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. Benzofuran derivatives can undergo a variety of reactions, but without specific context, it’s difficult to predict the reactions for this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Typical properties to consider might include melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
Compounds structurally related to 2-(2-chlorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide have been investigated for their potential applications in photovoltaic efficiency and ligand-protein interactions. Benzothiazolinone acetamide analogs, for instance, were studied for their light-harvesting efficiency (LHE) and free energy of electron injection, suggesting potential utility in dye-sensitized solar cells (DSSCs). These compounds also exhibited nonlinear optical (NLO) activity and were subject to molecular docking to understand interactions with the Cyclooxygenase 1 (COX1) enzyme, highlighting their relevance in ligand-protein interaction studies (Mary et al., 2020).
Supramolecular Assembly and Hydrogen Bonding
Research on compounds similar to this compound includes the study of their crystal structures and supramolecular assembly. For example, N-(2-chlorophenyl) acetamide was analyzed through X-ray powder diffraction, revealing intermolecular hydrogen bonding and weak C–H···Cl interactions that contribute to three-dimensional architectures. Such findings are instrumental in understanding the molecular assembly and hydrogen bonding characteristics of chlorophenyl derivatives (Hazra et al., 2014).
Antimicrobial and Anticonvulsant Activities
Derivatives of diphenylamine, closely related to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. Certain diphenylamine derivatives demonstrated significant antimicrobial and antifungal activities, suggesting their potential as potent agents in this domain (Kumar & Mishra, 2015). Additionally, novel 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl] acetamides were synthesized and assessed for their anticonvulsant activity, although the results did not show significant activity in the pentylenetetrazole-induced seizures model in mice, highlighting the complexity of designing effective anticonvulsant agents (El Kayal et al., 2022).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-7-3-1-5-12(15)9-17(20)19-10-13-11-21-16-8-4-2-6-14(13)16/h1-8,13H,9-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUKFDLIBWKRIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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